![molecular formula C21H19N5O5S B11286385 N-(3,5-dimethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11286385.png)
N-(3,5-dimethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the 3,5-dimethoxyphenylamine, followed by the introduction of the furan-2-ylmethyl group and the formation of the pteridin-2-yl sulfanyl moiety. Each step requires specific reagents, catalysts, and conditions such as controlled temperature, pH, and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic and heterocyclic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pteridine derivatives, furan-containing molecules, or amide-functionalized compounds. Examples could be:
- Pterin derivatives
- Furan-2-carboxamide
- 3,5-Dimethoxyaniline derivatives
Uniqueness
The uniqueness of N-(3,5-dimethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Biological Activity
N-(3,5-dimethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.
Chemical Structure and Synthesis
The compound features a unique combination of a furan ring , an imidazoquinazoline core , and a sulfanylacetamide group . The synthesis typically involves several key steps:
- Formation of the Imidazoquinazoline Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Sulfanylacetamide Group : Achieved through nucleophilic substitution reactions followed by acylation.
- Attachment of the Furan Ring : Usually introduced via Friedel-Crafts alkylation or electrophilic aromatic substitution.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The furan ring and imidazoquinazoline core are critical for its binding affinity. Potential mechanisms include:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor for certain enzymes involved in disease pathways.
- Modulation of Signal Transduction : It could interfere with cellular signaling processes, affecting cell proliferation and survival .
Anticancer Properties
Research indicates that derivatives similar to this compound exhibit notable anticancer activities. For instance:
- A study demonstrated that furan-containing compounds can inhibit cancer cell proliferation through modulation of NF-kB pathways, which are crucial in cancer development .
Antimicrobial Effects
The compound has also shown promising antimicrobial properties:
- Furan derivatives have been reported to possess antibacterial and antifungal activities, suggesting that this compound may be effective against various pathogens .
Anti-inflammatory Activity
The anti-inflammatory potential is another significant aspect:
- Compounds with similar structures have been identified as effective in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators in vitro .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with similar compounds can be insightful.
Compound Name | Structure Features | Biological Activity |
---|---|---|
Compound A | Furan ring + Sulfanyl | Anticancer, Antimicrobial |
Compound B | Imidazoquinazoline + Methoxy | Anti-inflammatory |
N-(3,5-dimethoxyphenyl)-2... | Furan + Imidazoquinazoline + Sulfanyl | Anticancer, Antimicrobial, Anti-inflammatory |
Properties
Molecular Formula |
C21H19N5O5S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(furan-2-ylmethyl)-4-oxopteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H19N5O5S/c1-29-15-8-13(9-16(10-15)30-2)24-17(27)12-32-21-25-19-18(22-5-6-23-19)20(28)26(21)11-14-4-3-7-31-14/h3-10H,11-12H2,1-2H3,(H,24,27) |
InChI Key |
KKPHEWYUTBRSMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CO4)OC |
Origin of Product |
United States |
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